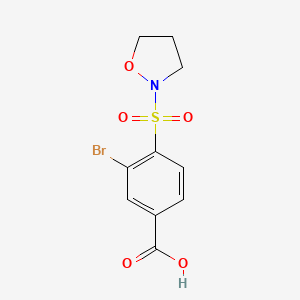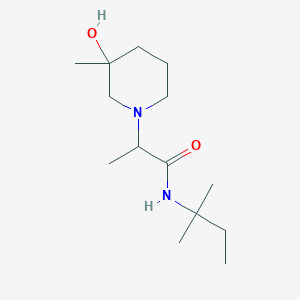
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide, also known as DMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBI is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cancer. This compound has also been shown to activate the aryl hydrocarbon receptor, which plays a role in regulating immune responses and detoxification.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that this compound exhibits antitumor activity in animal models of cancer and reduces inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be modified to incorporate various functional groups. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research on N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide. One direction is the development of more potent and selective analogs of this compound for use in medicinal chemistry. Another direction is the investigation of the role of this compound in regulating immune responses and inflammation. Additionally, the incorporation of this compound into polymers for the development of new materials with improved properties is an area of interest. Finally, the exploration of the potential applications of this compound in other fields, such as agriculture and environmental science, is an avenue for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its mechanism of action involves the modulation of cellular signaling pathways, and it exhibits various biochemical and physiological effects in vitro and in vivo. Although there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbutan-1-ol with isobutyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with indole in the presence of a base to yield this compound. The purity of the synthesized compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules. In materials science, this compound has been incorporated into polymers to improve their mechanical and thermal properties.
Propriétés
IUPAC Name |
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10(2)11(3)9-17-15(18)13-5-4-12-6-7-16-14(12)8-13/h4-5,8,10-11,16H,6-7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDMUOSIXHHUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CNC(=O)C1=CC2=C(CCN2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)

![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)


![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)

![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)
